Cas no 1432679-51-0 (3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride)

3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 3-(2-thiazolyloxy)-, hydrochloride (1:1)
- (3-(Thiazol-2-yloxy)phenyl)methanamine hydrochloride
- 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride
-
- Inchi: 1S/C10H10N2OS.ClH/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10;/h1-6H,7,11H2;1H
- InChI Key: JJTXXHYJEBYKNL-UHFFFAOYSA-N
- SMILES: O(C1SC=CN=1)C1C=CC=C(CN)C=1.Cl
3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125876-5.0g |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 5g |
$3977.0 | 2023-06-08 | ||
Enamine | EN300-125876-0.5g |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 0.5g |
$1069.0 | 2023-06-08 | ||
Enamine | EN300-125876-0.05g |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 0.05g |
$319.0 | 2023-06-08 | ||
Enamine | EN300-125876-500mg |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 500mg |
$1069.0 | 2023-10-02 | ||
Enamine | EN300-125876-1000mg |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 1000mg |
$1371.0 | 2023-10-02 | ||
Enamine | EN300-125876-250mg |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 250mg |
$679.0 | 2023-10-02 | ||
Enamine | EN300-125876-50mg |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 50mg |
$319.0 | 2023-10-02 | ||
Enamine | EN300-125876-2500mg |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 2500mg |
$2688.0 | 2023-10-02 | ||
Enamine | EN300-125876-2.5g |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 2.5g |
$2688.0 | 2023-06-08 | ||
Enamine | EN300-125876-10.0g |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine hydrochloride |
1432679-51-0 | 10g |
$5897.0 | 2023-06-08 |
3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride
Introduction to 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride (CAS No. 1432679-51-0)
3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride, identified by the CAS number 1432679-51-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a phenylmethanamine moiety linked to a thiazole ring via an oxygen atom, contribute to its unique chemical properties and biological interactions.
The pharmacological relevance of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride stems from its ability to interact with various biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenylmethanamine group enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation in drug design. Recent studies have highlighted the potential of this compound in modulating key cellular pathways involved in disease progression.
In the context of modern medicinal chemistry, the synthesis and characterization of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride have been refined through advanced synthetic methodologies. The hydrochloride salt form improves the compound's stability and crystallinity, facilitating its use in both preclinical and clinical studies. Researchers have employed techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to elucidate its molecular structure and confirm its purity.
One of the most compelling aspects of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory effects on enzymes and receptors associated with chronic diseases. For instance, studies have suggested that it could interfere with the activity of kinases and other signaling molecules implicated in cancer cell proliferation. Additionally, its interaction with inflammatory pathways has been explored as a potential therapeutic strategy for autoimmune disorders.
The development of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride as a drug candidate is supported by preclinical data demonstrating its efficacy in animal models. These studies have provided valuable insights into its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The compound's favorable pharmacokinetic properties make it a suitable candidate for further clinical trials. Moreover, its low toxicity profile observed in preliminary safety assessments bodes well for its future development.
Advances in computational chemistry have also played a crucial role in understanding the mechanism of action of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride. Molecular docking simulations have been used to predict how this compound interacts with biological targets at the atomic level. These simulations have helped identify key binding sites and residues critical for its biological activity. Such insights are invaluable for optimizing the compound's structure to enhance its potency and selectivity.
The integration of machine learning algorithms into drug discovery has further accelerated the development process for compounds like 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride. By leveraging large datasets and predictive models, researchers can rapidly screen potential candidates and prioritize those with the highest likelihood of success. This approach has significantly reduced the time and resources required for hit identification and lead optimization.
Future directions in the study of 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride include exploring its potential in combination therapies. By pairing this compound with other agents that target different disease pathways, researchers aim to achieve synergistic effects that could improve treatment outcomes. Additionally, investigating its role in personalized medicine is another avenue being pursued. The ability to tailor treatments based on individual patient profiles could revolutionize how diseases are managed.
The regulatory landscape for novel pharmaceutical compounds like 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous clinical trial protocols is essential for ensuring safety and efficacy before market approval. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that facilitate the translation of laboratory findings into clinical applications.
In conclusion, 3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride (CAS No. 1432679-51-0) represents a promising advancement in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a valuable tool for addressing various health challenges. As research continues to uncover new therapeutic applications,this compound is poised to make significant contributions to medicine.
1432679-51-0 (3-(1,3-thiazol-2-yloxy)phenylmethanamine hydrochloride) Related Products
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)



